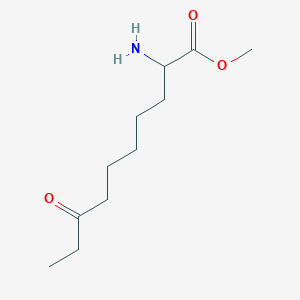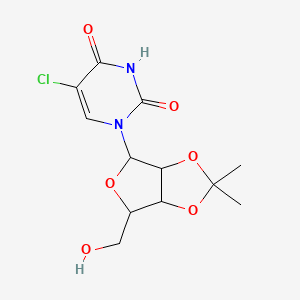
3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid is a compound that features a benzofuran ring, which is a versatile structure found in many biologically active molecules.
Preparation Methods
The synthesis of 3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid typically involves the construction of the benzofuran ring followed by the introduction of the amino and butyric acid groups. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the benzofuran ring.
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. Techniques such as catalytic hydrogenation and the use of protecting groups are often employed to achieve these goals .
Chemical Reactions Analysis
3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to modify the benzofuran ring or other functional groups. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated compounds .
Scientific Research Applications
3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific pathways or receptors.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid involves its interaction with molecular targets such as enzymes or receptors. The benzofuran ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with these targets, modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 3-Amino-4-(2,3-dihydro-6-benzofuranyl)butyric Acid include other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another compound with applications in phototherapy.
Angelicin: Known for its anticancer properties.
What sets this compound apart is its unique combination of the benzofuran ring with the amino and butyric acid groups, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-amino-4-(2,3-dihydro-1-benzofuran-6-yl)butanoic acid |
InChI |
InChI=1S/C12H15NO3/c13-10(7-12(14)15)5-8-1-2-9-3-4-16-11(9)6-8/h1-2,6,10H,3-5,7,13H2,(H,14,15) |
InChI Key |
FEYJHOXPZXHBNG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC(=C2)CC(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B12287760.png)


![(E)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B12287786.png)






